Calamenene

説明

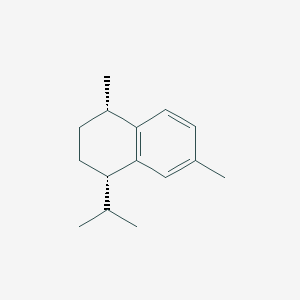

Calamenene is a chemical compound with the molecular formula C15H22 . It is a sesquiterpene, which is a class of terpenes that consists of three isoprene units and have the molecular formula C15H24 . The molecular weight of Calamenene is 202.3352 .

Synthesis Analysis

The enantioselective preparation of the two diastereoisomeric forms of 2,15-dihydroxycalamenene and 2-methoxycalamenene has been described in the literature . The (7S,10R) and (7R,10R) isomers of these natural products were synthesized starting from (5R,8S)-methyl-4-hydroxy-8-isopropyl-5-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate and (5R,8R)-methyl-4-hydroxy-8-isopropyl-5-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate, respectively . These are preparable from (-)-menthone and (+)-isomenthone .

Molecular Structure Analysis

The IUPAC Standard InChI for Calamenene is InChI=1S/C15H22/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5,7,9-10,12-13H,6,8H2,1-4H3 . This structure is also available as a 2D Mol file . There are several species with the same structure as Calamenene, including Calamenene II and 1,2,3,4-Tetrahydro-1,6-dimethyl-4-(1-methylethyl) naphthalene .

Physical And Chemical Properties Analysis

Calamenene has a molecular weight of 202.3352 . Its average mass is 202.335 Da and its monoisotopic mass is 202.172150 Da .

科学的研究の応用

Medicinal Plant Analysis : Calamenene was isolated from the Ecuadorian medicinal plant Siparuna macrotepala, along with other sesquiterpenes like cadalene and 7-hydroxy-calamenene, suggesting its natural occurrence and potential medicinal properties (El‐Seedi et al., 1994).

Immunotherapy for Cancer : Calamenene, along with T-cadinol, showed promising results in inducing dendritic cells from human monocytes and driving Th1 polarization. This suggests potential use in dendritic cell-based immunotherapy for cancer (Takei et al., 2006).

Crystal Structure Analysis : The crystal structure of calamenene-related compounds has been determined, assisting in the understanding of its chemical properties and potential applications (Noltemeyer et al., 1996).

Natural Source Isolation : New calamenene sesquiterpenes were isolated from the Madagascan shrub Tarenna madagascariensis, contributing to the understanding of natural sources and variations of calamenene (Salmoun et al., 2007).

Antimicrobial Properties : Calamenene derivatives showed effectiveness in controlling the growth of the pathogenic Vibrio harveyi, indicating potential applications in antimicrobial treatments, especially in aquaculture (Limna Mol et al., 2020).

Fungal Occurrence : Calamenene-type terpenoids were found in fungi for the first time, with some compounds exhibiting antimicrobial activity against Gram-positive bacteria and cytotoxicity against cancer cell lines (Cheng et al., 2020).

Antiproliferative Activities : Isolated calamenene-type sesquiterpenoids from the plant Sterculia taiva showed modest antiproliferative activities against an ovarian cancer cell line (Dai et al., 2012).

Synthesis and Structural Analysis : Studies have also focused on the synthetic routes and structural analyses of calamenene, aiding in the potential development of pharmaceuticals and other applications (Serra et al., 2005; Croft et al., 1978)(Croft et al., 1978).

作用機序

While the specific mechanism of action for Calamenene is not well-documented, it has been found to exhibit significant antimicrobial activity against pathogenic microorganisms . This suggests that Calamenene may interact with biological systems in a way that inhibits the growth or function of these organisms.

Safety and Hazards

The safety data sheet for cis-Calamenene suggests that it should be handled with care to avoid dust formation and inhalation of vapors, mist, or gas . In case of skin contact, it is recommended to wash off with soap and plenty of water . If inhaled, the person should be moved into fresh air and given artificial respiration if necessary .

特性

IUPAC Name |

(1S,4S)-1,6-dimethyl-4-propan-2-yl-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5,7,9-10,12-13H,6,8H2,1-4H3/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGTJIOWQJWHTJJ-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2=C1C=CC(=C2)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](C2=C1C=CC(=C2)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40880702, DTXSID501042907 | |

| Record name | naphthalene, 1,2,3,4-tetrahydro-1,6-dimethyl-4-(1-methylethyl)-, (1s-cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40880702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Cadina-1,3,5-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501042907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calamenene | |

CAS RN |

483-77-2, 72937-55-4 | |

| Record name | Calamenene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Dimethyl-4-isopropyltetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calamenene, cis-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072937554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | naphthalene, 1,2,3,4-tetrahydro-1,6-dimethyl-4-(1-methylethyl)-, (1s-cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40880702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Cadina-1,3,5-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501042907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene, 1,2,3,4-tetrahydro-1,6-dimethyl-4-(1-methylethyl)-, (1S,4S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALAMENENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8O22WBF8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALAMENENE, CIS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C6W67N6XM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3,5-Bis(4-formylphenyl)-1,3,5-triazinan-1-yl]benzaldehyde](/img/structure/B1145111.png)